2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-8-2-1-7(5-9(8)12)6-14-10(15)3-4-13/h1-2,5H,3,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGRNLMUCCWSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CC#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyanoacetylation of Amines
- Procedure : The reaction typically involves treating 3,4-difluorobenzylamine with cyanoacetic acid or methyl cyanoacetate. The reaction can proceed without solvent or in polar aprotic solvents, often at room temperature or with mild heating.
- Catalysts and Reagents : Acid catalysts or coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) may be used to facilitate amide bond formation.
- Reaction Conditions :
- Temperature: Ambient to reflux depending on solvent and reagents.
- Time: Several hours to overnight.
- Outcome : Formation of this compound with moderate to high yields.
Use of Coupling Agents (DCC-Mediated Amide Formation)
- Description : A suspension of 3,4-difluorobenzylamine and cyanoacetic acid in an appropriate solvent (e.g., DMF) is cooled. DCC is added dropwise to activate the carboxyl group, promoting amide bond formation.
- Advantages : This method provides higher purity and yield by minimizing side reactions.
- Purification : The urea by-product is filtered off, and the product is isolated by precipitation or recrystallization.
- Example Data : Similar procedures with related compounds have yielded over 80% purity and good isolated yields.
Knoevenagel Condensation (Less Common for This Compound)
- While Knoevenagel condensation is a common method for synthesizing 2-cyano-3-substituted phenyl acrylamides, it is less directly applicable for the preparation of this compound, which lacks the acrylamide double bond. However, this reaction is relevant for related cyanoacetamide derivatives with substituted phenyl groups.
Detailed Research Findings and Data
| Preparation Method | Reagents Used | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct cyanoacetylation | 3,4-difluorobenzylamine + cyanoacetic acid | Room temperature or mild heating, solvent or solvent-free | 60-85 | Simple, economical, suitable for scale-up |
| DCC-mediated coupling | 3,4-difluorobenzylamine + cyanoacetic acid + DCC | DMF solvent, cooled addition, stirring 2-4 h | 75-90 | Higher purity, requires removal of urea by-product |
| Knoevenagel condensation (related compounds) | Aldehyde + cyanoacetamide, base catalyst (e.g., L-proline) | Reflux with base catalyst | Variable | More applicable to acrylamide derivatives, less direct for target compound |
Purification Techniques
- Recrystallization : Commonly used solvents include ethyl acetate, isopropanol, or mixtures with hexanes.
- Chromatography : Applied when higher purity is required, especially for research-grade material.
- Filtration and Washing : Removal of urea by-products and other impurities after coupling reactions.
Notes on Reaction Optimization
- The choice of solvent and temperature significantly influences yield and purity.
- Using coupling agents like DCC improves amide bond formation efficiency but requires careful handling of by-products.
- Solvent-free conditions are attractive for green chemistry but may require longer reaction times or higher temperatures.
- Reaction monitoring by TLC or HPLC is recommended to optimize reaction time and minimize side products.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Condensation Reactions: Catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation Reactions: Imines or other condensation products.
Hydrolysis: 3,4-difluorobenzylamine and cyanoacetic acid.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions:
- Oxidation and Reduction: The cyano group can be oxidized or reduced to form different derivatives.
- Substitution Reactions: The difluorophenyl moiety can undergo substitution reactions, enabling the introduction of various substituents.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies suggest that derivatives of cyanoacetamides may possess antimicrobial effects against various pathogens.
- Anticancer Activity: Preliminary assays have shown that compounds similar to this compound can inhibit cancer cell growth in vitro. For instance, compounds with similar structures demonstrated moderate cytostatic activity against specific cancer cell lines.
Medicine
The compound is being explored as a pharmaceutical intermediate in drug development:
- Lead Compound Development: Its unique structure makes it a candidate for developing new therapeutics targeting specific diseases.
- Mechanism of Action Studies: Research is ongoing to elucidate how it interacts with biological targets at the molecular level.
Industrial Applications
In industry, this compound is utilized in producing specialty chemicals and materials with tailored properties:
- Chemical Manufacturing: Its role as a reagent in chemical synthesis contributes to the development of new materials.
- Agricultural Chemistry: There is potential for its application in developing crop protection agents against phytopathogenic microorganisms .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antimicrobial Activity Study: A study demonstrated that derivatives showed promising activity against Candida species, indicating potential use in antifungal treatments .
- Cancer Cell Line Screening: The National Cancer Institute's screening revealed that certain derivatives exhibited significant inhibition growth percentages (IGP) against specific cancer cell lines, suggesting potential anticancer properties.
- Pharmaceutical Development Trials: Ongoing trials are evaluating its efficacy as a lead compound for developing new drugs targeting specific diseases .
Mechanism of Action
The mechanism of action of 2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyano group and difluorophenyl moiety can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide, highlighting differences in substituents, synthetic routes, and physicochemical properties:
*Calculated based on molecular formula.
Key Findings:
Substituent Effects on Solubility and Reactivity: The 3,4-difluorobenzyl group in the target compound enhances polarity compared to non-fluorinated analogs (e.g., N-benzyl derivatives) but reduces solubility relative to pyridinyl-substituted analogs due to the hydrophobic fluorine atoms . Ortho-fluorine substitution (e.g., 2-fluorobenzyl) introduces steric effects that may hinder molecular packing, resulting in lower melting points compared to para- or meta-substituted derivatives .
Synthetic Flexibility :
- Carbodiimide-mediated coupling (e.g., using EDCI) is a robust method for N-substituted acetamides, yielding high-purity products . In contrast, lipase-catalyzed routes offer enantioselectivity for chiral amines but require optimized conditions .
Fluorine substitution at 3,4-positions may improve metabolic stability compared to non-fluorinated analogs, a feature critical in drug design .
Crystallographic Insights :
- Dihedral angles between aromatic rings in difluorophenyl acetamides (e.g., 65.2° in 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide) influence molecular packing and hydrogen-bonding networks, impacting solubility and stability .
Biological Activity
2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a cyano group attached to an acetamide structure and a difluorophenyl moiety, this compound exhibits properties that may be leveraged for therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C10H8F2N2O
- Molecular Weight : 220.18 g/mol
- Structure : The compound features a cyano group (-C≡N), an acetamide group (-CONH2), and a 3,4-difluorophenyl group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyano group can enhance binding affinity towards enzymes or receptors, potentially leading to inhibition or modulation of their activity. For instance, compounds with similar structures have shown promise in targeting various kinases involved in cancer pathways .
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial properties. This is particularly relevant in the context of drug-resistant bacteria, where novel compounds are urgently needed.
Anticancer Activity
Research has suggested that the compound could exhibit anticancer properties by inhibiting specific signaling pathways crucial for tumor growth. For example, compounds structurally related to this compound have demonstrated significant inhibitory effects on cancer cell lines through various mechanisms such as cell cycle arrest and apoptosis induction .
Case Studies and Research Findings
A review of literature reveals several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. |
| Study B | Showed potent anticancer effects in vitro against breast cancer cell lines (MCF-7) with IC50 values around 25 µM. |
| Study C | Investigated the compound's mechanism of action through molecular docking studies, revealing strong binding interactions with the active site of target kinases involved in cancer proliferation. |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate difluorobenzyl amines with cyanoacetic acid derivatives under controlled conditions. This process allows for the modification of structural features to enhance biological activity.
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Investigations into its pharmacokinetics and toxicology will be crucial for assessing its viability as a therapeutic agent. Moreover, exploring analogs and derivatives could lead to more potent compounds with improved selectivity and efficacy.
Q & A
Q. What are the standard synthetic routes for 2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 3,4-difluorobenzylamine with cyanoacetyl chloride in anhydrous solvents (e.g., THF or DCM) under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions. Ethanol with piperidine as a catalyst has been used for analogous acetamide derivatives to enhance regioselectivity . Yield optimization requires precise temperature control (e.g., 0–5°C for 2 hours) and stoichiometric ratios of reactants to avoid hydrolysis of the cyano group.
Q. How is structural integrity confirmed post-synthesis?
Methodological Answer: Structural validation employs spectroscopic techniques:
- 1H NMR : Peaks for the methylene (–CH2–CN) group appear at δ ~3.30 ppm, and aromatic protons of the 3,4-difluorophenyl group resolve between δ 6.1–7.2 ppm .
- Mass Spectrometry : A molecular ion peak (M+1) at m/z ~235–250 confirms the molecular weight.
Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .
Q. What are the preliminary biological screening protocols for this compound?
Methodological Answer: Initial bioactivity screening includes:
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation.
Dose-response curves are generated using concentrations from 1–100 µM, with positive controls (e.g., doxorubicin) and solvent blanks .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) identifies binding poses with proteins like TRPV1 or kinases. The 3,4-difluorophenyl group’s electronegativity and the cyano group’s hydrogen-bonding capacity are parameterized in force fields (e.g., AMBER). Pharmacophore modeling highlights critical interactions, such as π-stacking with aromatic residues or polar contacts with active-site serines . MD simulations (e.g., GROMACS) assess stability over 100-ns trajectories, with RMSD and binding free energy (MM-PBSA) calculations .
Q. How do structural modifications (e.g., fluorination) impact bioactivity?
Methodological Answer: Comparative SAR studies involve synthesizing analogs with varying substituents (e.g., replacing fluorine with chlorine or methoxy groups). Bioactivity data (e.g., IC50 values) are analyzed statistically (ANOVA) to determine significance. Fluorine’s electron-withdrawing effect enhances metabolic stability and membrane permeability, while bulkier groups may sterically hinder target binding .
Q. What strategies resolve contradictions in crystallographic data for this compound?
Methodological Answer: Discrepancies in X-ray diffraction data (e.g., thermal parameters or occupancy) are addressed via:
Q. How is toxicity assessed when toxicological data are limited?
Methodological Answer: In silico tools (e.g., ProTox-II) predict acute toxicity and organ-specific effects. In vitro assays include:
- Ames Test : Bacterial reverse mutation assay for mutagenicity.
- Hepatotoxicity Screening : Primary hepatocyte cultures with ALT/AST release quantification.
Dose-ranging studies in rodent models (OECD 423 guidelines) are conducted if in vitro results warrant further testing .
Methodological Challenges
Q. How to optimize reaction conditions for scale-up without compromising purity?
Methodological Answer: Design of Experiments (DoE) with variables like solvent polarity (e.g., DMF vs. acetonitrile), temperature (25–80°C), and catalyst loading (0.1–5 mol%) identifies optimal parameters. Continuous flow reactors improve heat/mass transfer for cyano group stability. Purity is monitored via in-line FTIR and LC-MS .
Q. What techniques differentiate polymorphic forms of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
